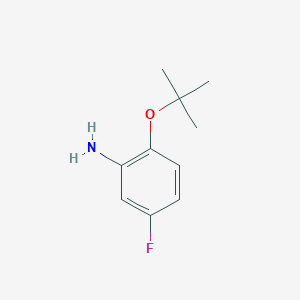

2-Tert-butoxy-5-fluoroaniline

Description

Significance of Aniline (B41778) Scaffolds in Modern Organic and Medicinal Chemistry

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules. frontiersin.orgbeilstein-journals.org Their presence is widespread in numerous natural products, pharmaceuticals, and industrial chemicals. frontiersin.orgmdpi.com In medicinal chemistry, the aniline scaffold is considered a "privileged structure," meaning it frequently appears in biologically active compounds and can interact with a variety of biological targets. unife.it This versatility has made aniline derivatives crucial in the development of new drugs. frontiersin.orgrsc.org The ability to readily modify the aniline ring allows for the fine-tuning of a molecule's properties to enhance its efficacy and reduce side effects. acs.orgconicet.gov.ar

Strategic Importance of Fluorine Substitution in Aromatic Systems within Drug Discovery and Materials Science

The introduction of fluorine into aromatic systems is a powerful strategy employed in both drug discovery and materials science. annualreviews.orgnih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. nih.govrsc.org In drug design, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes, thereby increasing the drug's half-life. annualreviews.orgnih.govencyclopedia.pub It can also modulate the acidity (pKa) and lipophilicity of a compound, which affects its absorption, distribution, and binding to target proteins. annualreviews.orgnih.govencyclopedia.pub

In materials science, the incorporation of fluorine can alter the electronic properties of organic materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. oup.com Fluorination can increase the resistance of materials to oxidation and improve their solubility in organic solvents, which is advantageous for processing. oup.com

Overview of 2-Tert-butoxy-5-fluoroaniline within the Context of Functionalized Anilines and Aryl Ethers

This compound is a functionalized aniline derivative that also falls under the classification of aryl ethers. bldpharm.combyjus.com Aryl ethers are a class of organic compounds where an oxygen atom is connected to an aromatic ring and an alkyl or another aryl group. byjus.com The tert-butoxy (B1229062) group in this compound is a bulky alkyl group that can introduce steric hindrance, influencing the molecule's reactivity and conformation. smolecule.com The presence of both the fluorine atom and the tert-butoxy group on the aniline ring makes this compound a unique building block for creating more complex molecules with specific, desirable properties for research in pharmaceuticals and materials. bldpharm.comsmolecule.com The development of synthetic methods to create aryl ethers from anilines has expanded the toolkit for chemists to design and produce novel functional molecules. reed.edunih.govresearchgate.net

Physicochemical Properties of this compound

This section details the key physical and chemical identifiers of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14FNO | bldpharm.com |

| Molecular Weight | 183.22 g/mol | bldpharm.com |

| CAS Number | 862594-16-9 | bldpharm.com |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Not specified in search results |

Spectroscopic Data

While specific spectra for this compound were not found, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS) are standard for confirming the structure and purity of such compounds. evitachem.com

Synthesis and Manufacturing

The synthesis of this compound can be approached through several synthetic strategies common in organic chemistry. A plausible, though not explicitly detailed in the search results for this specific molecule, would involve the formation of the ether linkage and the introduction of the fluorine and amino groups onto the benzene (B151609) ring.

One general approach to forming the tert-butoxy aryl ether could involve the reaction of a corresponding fluorinated aminophenol with a source of a tert-butyl group. Alternatively, a starting material already containing the tert-butoxy and fluoro groups could be subjected to nitration followed by reduction to introduce the aniline functionality. The synthesis of related compounds, such as 2-(tert-Butoxy)-3-fluoroaniline, involves steps like nitration, reduction, and fluorination. smolecule.com Another related compound, 4-tert-Butyl-3-fluoroaniline, was synthesized via reduction of a nitro-substituted precursor using sodium borohydride (B1222165) and nickel(II) chloride. acs.org

The synthesis of aryl ethers from anilines is a known transformation, providing a versatile route to such compounds. reed.edunih.govresearchgate.net The specific sequence of these steps would be optimized to maximize yield and purity.

Applications in Research

This compound serves as a valuable building block in the synthesis of more complex molecules for various research applications. bldpharm.com

Role as a Building Block in the Synthesis of Bioactive Molecules

The unique combination of the electron-withdrawing fluorine atom and the sterically demanding tert-butoxy group makes this compound an attractive starting material for the synthesis of novel bioactive compounds. smolecule.com The aniline functional group provides a reactive handle for a variety of chemical transformations, including amide bond formation and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of pharmaceutical candidates. beilstein-journals.org Fluorinated anilines are used to synthesize compounds with potential applications as analgesics, and in the development of agents targeting various diseases. ossila.com

Utility in the Development of Novel Organic Materials

The electronic properties conferred by the fluorine atom make this compound and its derivatives of interest in materials science. oup.com Fluorinated aromatic compounds are investigated for their potential use in organic electronic devices. The strategic placement of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO), which can improve the stability of the material against oxidation. oup.com The tert-butoxy group can influence the solubility and processing characteristics of the resulting materials. princeton.edu

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPORLMVZKVDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651884 | |

| Record name | 2-tert-Butoxy-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862594-16-9 | |

| Record name | 2-tert-Butoxy-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butoxy 5 Fluoroaniline

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 2-Tert-butoxy-5-fluoroaniline involves disconnecting the target molecule into simpler, more readily available starting materials. The primary disconnections are at the ether linkage (C-O), the amine group (C-N), and the fluorine-carbon bond (C-F).

Two principal retrosynthetic pathways emerge:

Pathway A: Late-stage Fluorination: This approach prioritizes the construction of the aminophenol core followed by the introduction of the tert-butoxy (B1229062) group and, finally, fluorination. A key precursor in this route is 2-aminophenol . This can be converted to 2-tert-butoxyaniline , which then undergoes electrophilic fluorination.

Pathway B: Early Fluorination: This strategy begins with a fluorinated precursor. A common starting material is 2-amino-4-fluorophenol (B1270792) ossila.comnih.gov or 2-amino-5-fluorophenol . chemicalbook.com The tert-butoxy group is then introduced via etherification. Another viable precursor is a nitro-containing compound like 4-fluoro-2-nitrophenol , where the nitro group is reduced to an amine in a later step after the installation of the tert-butoxy group.

The choice of pathway often depends on the availability of starting materials, desired regioselectivity, and the compatibility of functional groups throughout the synthetic sequence.

Strategies for Introducing the tert-Butoxy Moiety

The sterically hindered tert-butoxy group requires specific methods for its introduction onto the aromatic ring.

Etherification of Phenolic Precursors

The most common method for forming the tert-butoxy ether is through the Williamson ether synthesis or related reactions on a phenolic precursor. This involves reacting a phenol (B47542) with a tert-butylating agent.

A key precursor for this strategy is 2-amino-4-fluorophenol . ossila.comnih.gov The hydroxyl group of this molecule can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile. The tert-butyl cation is typically generated from reagents like isobutylene (B52900) or di-tert-butyl dicarbonate (B1257347) under acidic conditions.

Table 1: Etherification of Phenolic Precursors

| Precursor | Reagent(s) | Conditions | Product |

|---|---|---|---|

| 2-Amino-4-fluorophenol | Isobutylene, Acid catalyst (e.g., H2SO4) | Varies | This compound |

Data synthesized from general chemical principles.

In a related synthesis, 2,6-dibromopyridine (B144722) was successfully mono-etherified using potassium tert-butoxide in toluene (B28343) at 110°C to yield 2-bromo-6-(tert-butoxy)pyridine, demonstrating the utility of this reagent for creating tert-butoxy ethers on heterocyclic systems, a principle applicable to benzene (B151609) rings. rsc.org

Direct Introduction of the tert-Butyl Group

Directly attaching a tert-butyl group to an oxygen atom already present on the aniline (B41778) ring is less common but conceptually possible, though it often proceeds through the etherification mechanisms described above. Friedel-Crafts alkylation to form a C-C bond, followed by a Baeyer-Villiger oxidation to insert an oxygen atom, is a more complex and less direct route not typically favored for this specific target molecule.

Strategies for Incorporating the Fluoro Moiety

The introduction of fluorine onto the aromatic ring can be achieved through either nucleophilic or electrophilic substitution, depending on the chosen synthetic route and the nature of the precursor.

Nucleophilic Aromatic Substitution of Halogenated Precursors

Nucleophilic aromatic substitution (S_NAr) is a powerful method for introducing fluorine. vt.edu This reaction requires an aromatic ring activated by electron-withdrawing groups and a good leaving group (such as -NO2 or another halogen) at the position where substitution is desired. beilstein-journals.org

For the synthesis of this compound, a suitable precursor would be a molecule like 1-tert-butoxy-2-nitro-4-chlorobenzene . In this case, the nitro group activates the ring for nucleophilic attack by a fluoride (B91410) source (e.g., potassium fluoride, cesium fluoride), displacing the chloride. The nitro group would then be reduced to an amine in a subsequent step. The presence of chlorine and fluorine substituents on an aniline ring enables further functionalization through methods like palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution. ossila.com

Table 2: Nucleophilic Aromatic Substitution for Fluorination

| Precursor | Reagent(s) | Leaving Group | Conditions |

|---|---|---|---|

| 1-tert-butoxy-4-chloro-2-nitrobenzene | KF, Phase-transfer catalyst | -Cl | High temperature, polar aprotic solvent |

The second entry is an example of SNAr where fluorine itself acts as the leaving group, illustrating the principle's versatility. beilstein-journals.org

Electrophilic Fluorination on Activated Aromatic Rings

When the aromatic ring is electron-rich, as is the case with 2-tert-butoxyaniline, electrophilic fluorination is the preferred method. The powerful activating and ortho-, para-directing effects of the amino and tert-butoxy groups direct the incoming electrophile.

The precursor, 2-tert-butoxyaniline , can be treated with an electrophilic fluorinating reagent. These reagents provide a source of "F+". Common examples include Selectfluor (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). worktribe.com The reaction is typically performed in a suitable solvent at controlled temperatures. The directing effects of the existing substituents guide the fluorine atom to the desired position. In the case of 2-tert-butoxyaniline, the para-position relative to the strongly activating amino group (and meta to the tert-butoxy group) is the favored site for fluorination. beilstein-journals.org

Table 3: Electrophilic Fluorination

| Precursor | Reagent(s) | Solvent | Conditions |

|---|---|---|---|

| 2-tert-Butoxyaniline | Selectfluor | Acetonitrile (B52724) (MeCN) | Room Temperature |

Data synthesized from general principles of electrophilic fluorination. worktribe.combeilstein-journals.org

Deoxyfluorination Reactions on Oxygenated Precursors

The synthesis of aryl fluorides from phenols can be achieved using various deoxyfluorination reagents. While specific examples for the direct synthesis of this compound via this method are not prevalent in the reviewed literature, the general transformation is well-established for other phenolic compounds. For instance, reagents like diethylaminosulfur trifluoride (DAST) and its analogs are known to convert phenols to aryl fluorides. diva-portal.org A more direct precursor for this reaction would be 2-tert-butoxy-5-aminophenol. However, the synthesis often proceeds through the fluorination of a nitro-substituted precursor, such as 4-nitrophenol, which is then converted to 4-fluoronitrobenzene using reagents like PhenoFluor. diva-portal.org The subsequent steps would then involve the introduction of the tert-butoxy group and reduction of the nitro group. The direct deoxyfluorination of a precursor already containing the tert-butoxy group, like 2-tert-butoxy-5-nitrophenol, presents challenges due to the potential for side reactions under the harsh conditions often required for deoxyfluorination.

Formation of the Aromatic Amino Functionality

The introduction of the amino group onto the aromatic ring is a critical step in the synthesis of this compound. The two primary strategies employed are the reduction of a nitro group and the direct amination of a halogenated precursor.

Reductive Transformations of Nitroaromatic Precursors

A common and effective method for synthesizing this compound is through the reduction of a corresponding nitroaromatic precursor, namely 1-tert-butoxy-4-fluoro-2-nitrobenzene. This transformation is typically achieved with high efficiency using various reducing agents.

Catalytic hydrogenation is a widely used method for this reduction. Reagents such as Palladium on carbon (Pd/C) in the presence of a hydrogen source are effective. mdpi.com For example, the reduction of similar nitrobenzene (B124822) derivatives has been successfully carried out using 10% Pd/C. mdpi.com Other reducing systems, such as iron powder in the presence of an acid or tin(II) chloride, are also viable options for this type of transformation. The choice of reducing agent can be influenced by factors such as functional group tolerance and reaction conditions. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

The precursor, 1-tert-butoxy-4-fluoro-2-nitrobenzene, can be synthesized from commercially available materials. One route involves the nucleophilic aromatic substitution of 2,4-difluoro-1-nitrobenzene with potassium tert-butoxide in a suitable solvent like toluene. chemicalbook.com

Direct Amination Approaches on Activated Halogenated Rings

Direct amination of an aryl halide offers an alternative route to the formation of the C-N bond. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.org This reaction typically involves an aryl halide (or triflate), an amine, a base, and a palladium catalyst with a specialized phosphine (B1218219) ligand. wikipedia.orglibretexts.org

For the synthesis of this compound, a suitable precursor would be 1-bromo-2-tert-butoxy-5-fluorobenzene. The amination of this substrate would likely employ an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine ligands often providing the best results. nih.gov The reaction conditions, including the choice of base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane), must be carefully optimized to achieve high yields and selectivity. libretexts.orgnih.gov While this method is versatile, its application to the synthesis of this compound would depend on the availability and synthesis of the halogenated precursor.

Regioselective and Chemoselective Control in Synthetic Pathways

Achieving the desired substitution pattern and avoiding unwanted side reactions are paramount in the synthesis of this compound.

Regioselectivity is a key consideration in the initial functionalization of the aromatic ring. For instance, in the synthesis of the nitroaromatic precursor, the nitration of 4-fluoro-tert-butoxybenzene would need to be controlled to favor the introduction of the nitro group at the 2-position. The directing effects of the existing fluoro and tert-butoxy substituents play a crucial role in determining the position of electrophilic attack.

Chemoselectivity is particularly important during the reduction of the nitro group. The chosen reducing agent must selectively reduce the nitro functionality without affecting the fluoro or tert-butoxy groups. Catalytic hydrogenation with Pd/C is generally highly chemoselective for nitro group reduction. conicet.gov.ar Similarly, in the Buchwald-Hartwig amination, the catalyst system must be chosen to selectively promote C-N bond formation without catalyzing other potential side reactions, such as hydrodehalogenation. wikipedia.org

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for each synthetic step.

| Parameter | Typical Conditions | Impact on Yield/Purity |

| Temperature | Varies by step; e.g., 0-25°C for nitration, 50-100°C for amination. nih.gov | Controls reaction rate and can prevent side reactions or decomposition. |

| Solvent | Toluene, Dichloromethane, Dioxane, Methanol (B129727). nih.govconicet.gov.ar | Affects solubility of reactants and can influence reaction pathways. |

| Catalyst/Reagent Stoichiometry | Precise control of equivalents is crucial. | Prevents over-reaction, by-product formation, and ensures complete conversion. |

| Reaction Time | Typically ranges from 1 to 24 hours. nih.govacs.org | Ensures the reaction proceeds to completion without degradation of the product. |

| Purification Method | Crystallization, column chromatography. | Essential for obtaining the final product with high purity. |

For the reductive amination of 1-tert-butoxy-4-fluoro-2-nitrobenzene, optimizing the hydrogen pressure, catalyst loading, and reaction time is essential for achieving a high yield of the desired aniline. In the case of a direct amination approach, screening different palladium catalysts, ligands, and bases is critical to identify the optimal conditions for the C-N coupling. libretexts.orgnih.gov

Scalable Synthetic Protocols and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process introduces several additional considerations.

Scalability of the chosen synthetic route is a primary concern. Reactions that are high-yielding and use readily available, cost-effective starting materials are preferred. The reduction of a nitroaromatic precursor is often a scalable process. acs.org For example, large-scale syntheses of similar anilines have been successfully implemented. nih.gov

Process chemistry focuses on the safety, efficiency, and environmental impact of the synthesis. Key considerations include:

Heat Transfer: Exothermic reactions, such as nitration, require efficient heat management to prevent runaway reactions on a large scale.

Reagent Handling: The safe handling of hazardous reagents like strong acids, bases, and flammable solvents is critical.

Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large-scale production due to its efficiency and lower solvent consumption.

Waste Management: The environmental impact of the process can be minimized by choosing reactions that generate less waste and by implementing effective waste treatment protocols.

Flow chemistry is an emerging technology that can offer advantages for the scalable and safe production of fine chemicals, including potentially hazardous reactions like nitration or those involving unstable intermediates. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would confirm the presence and connectivity of all hydrogen atoms in 2-Tert-butoxy-5-fluoroaniline. The analysis would focus on:

Chemical Shifts (δ): The spectrum would be expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, likely in the upfield region (around 1.3 ppm). The aromatic protons would appear as distinct multiplets in the downfield region (typically 6.5-7.5 ppm), with their specific shifts influenced by the activating -O(tBu) group and the deactivating -F group. The protons of the amine (-NH₂) group would present as a broad singlet, the position of which can vary depending on solvent and concentration.

Spin-Spin Coupling (J): The coupling patterns of the aromatic protons would be critical for confirming their relative positions on the benzene (B151609) ring. Coupling constants between adjacent protons (ortho-coupling) and protons separated by two bonds (meta-coupling) would be observed. Furthermore, coupling between the protons and the nearby fluorine atom (H-F coupling) would provide definitive evidence of their spatial relationship.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. For this compound, one would expect to see signals corresponding to:

The two distinct carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons).

The six aromatic carbons. The carbon atoms directly bonded to the oxygen, nitrogen, and fluorine atoms would have characteristic chemical shifts. The C-F and C-O bonds would significantly influence the shifts of the carbons they are attached to.

Carbon-Fluorine Coupling (J): A key feature would be the splitting of carbon signals due to coupling with the fluorine atom. The magnitude of the one-bond coupling (¹JC-F) is typically large, while two-bond (²JC-F) and three-bond (³JC-F) couplings are smaller but provide invaluable structural information.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Probing

Given that ¹⁹F is a 100% naturally abundant and highly sensitive nucleus, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. A ¹⁹F NMR spectrum for this compound would show a single resonance for the fluorine atom. The key data points would be:

Chemical Shift: The position of the signal, reported relative to a standard like CFCl₃, is highly sensitive to the electronic environment of the fluorine atom.

Coupling to Protons: The signal would be split into a multiplet due to coupling with the nearby aromatic protons, providing further confirmation of the substitution pattern on the ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, definitively establishing the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It would be used to assign each aromatic carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for connecting the tert-butyl group to the aromatic ring (via the ether oxygen) and for confirming the relative positions of all substituents by observing long-range correlations between the aromatic protons and the various ring carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent method for identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. Expected peaks would include:

N-H Stretching: Typically, primary amines show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: Signals for the sp³-hybridized carbons of the tert-butyl group would appear just below 3000 cm⁻¹, while sp² C-H stretches from the aromatic ring would be seen just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch would be expected around 1200-1250 cm⁻¹.

C-F Stretching: A strong, characteristic absorption for the C-F bond would be present, typically in the 1100-1300 cm⁻¹ range.

N-H Bending: An absorption corresponding to the scissoring vibration of the -NH₂ group would likely be found near 1600 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis. Various ionization and analysis methods are employed to gain a complete picture of the molecule's mass-to-charge ratio and structural components.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the precise determination of the molecular formula of this compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique is often coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures. nih.gov For this compound, with a molecular formula of C10H14FNO, the expected exact mass can be calculated and compared to the measured mass, providing a high degree of confidence in its identification. synquestlabs.com The use of a hybrid Quadrupole-orthogonal acceleration time-of-flight (Q-ToF) configuration allows for high resolution, ensuring accurate mass assignments. gre.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. libretexts.org In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. uab.edu For this compound, ESI-MS would be expected to show a prominent peak corresponding to its protonated form, confirming its molecular weight. sioc-journal.cnachmem.com By adjusting the cone voltage, "in-source" fragmentation can be induced, providing valuable structural information by observing the loss of specific fragments, such as the tert-butyl group. researchgate.net

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This hyphenated technique is invaluable for assessing the purity of this compound by separating it from any impurities or starting materials before it enters the mass spectrometer. nih.govthermofisher.com A typical LC-MS analysis would involve a reversed-phase column to separate the compound based on its hydrophobicity, followed by detection using ESI-MS. nih.govshimadzu.com The resulting chromatogram would show a peak for this compound at a specific retention time, and the mass spectrum of that peak would confirm its identity. This method is crucial for quality control in synthetic processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. bioglobax.com For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. gdckulgam.edu.in The presence of the aniline (B41778) and fluoro substituents on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, which can be used for both qualitative identification and quantitative analysis. researchgate.net

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. carleton.eduuni-saarland.de By diffracting X-rays off a single crystal of this compound, it is possible to determine its crystal structure, including bond lengths, bond angles, and intermolecular interactions. unl.edu This method offers unambiguous proof of the compound's molecular structure and conformation in the solid state. uni-saarland.de While obtaining suitable single crystals can be a challenge, the resulting data is invaluable for understanding the molecule's steric and electronic properties in detail. Modern diffractometers equipped with sensitive detectors can facilitate rapid data collection. fzu.cz

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C10H14FNO), elemental analysis provides experimental verification of its stoichiometric formula. synquestlabs.com The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the calculated theoretical values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods for comprehensive characterization.

Table of Spectroscopic and Analytical Data for this compound

| Analytical Technique | Parameter | Expected/Observed Value | Reference |

|---|---|---|---|

| Molecular Formula | C10H14FNO | synquestlabs.com | |

| Molecular Weight | 183.22 g/mol | synquestlabs.comachmem.com | |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]+ | Calculated for C10H15FNO+ | nih.govgre.ac.uk |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Ionization Mode | Positive/Negative | uab.eduresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LCMS) | Purpose | Purity Assessment & Identification | nih.govrsc.org |

| UV-Vis Spectroscopy | Transition Type | π → π* | libretexts.orggdckulgam.edu.in |

| X-ray Crystallography | Information Obtained | 3D Atomic Arrangement | carleton.eduuni-saarland.de |

| Elemental Analysis | Verification | %C, %H, %N | synquestlabs.com |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Nitrogen |

| Oxygen |

Chromatographic Methods for Purity Profiling (HPLC, GC-MS)

The assessment of chemical purity is a critical step in the characterization of synthesized compounds like this compound. Chromatographic techniques are central to this process, offering high-resolution separation of the main compound from any impurities, which may include starting materials, by-products, or degradation products. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary methods used to establish a comprehensive purity profile. lcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common liquid chromatography method for determining the purity of non-volatile and thermally sensitive organic compounds such as substituted anilines. This technique separates molecules based on their hydrophobicity.

Research Findings and Methodology

In a typical RP-HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a hydrophobic stationary phase, most commonly a C18 (octadecylsilyl) silica (B1680970) gel column. rsc.org A polar mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compounds from the column. rsc.orgmdpi.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar to non-polar. rsc.orgunt.edu To improve peak shape and resolution, especially for basic compounds like anilines, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is commonly added to the mobile phase at a low concentration (e.g., 0.1%). rsc.orgmdpi.com

Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the analyte and potential impurities exhibit strong absorbance. researchgate.net The purity of the sample is then calculated based on the relative peak areas in the resulting chromatogram, with the area of the main peak for this compound being compared to the total area of all detected peaks. For final compounds, purities of over 95% are often required. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of Substituted Anilines

| Parameter | Condition | Source |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System with UV/VIS Detector | rsc.orgnih.gov |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | rsc.org |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Deionized Water | rsc.org |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | rsc.org |

| Gradient | 5% to 95% B over 20-30 minutes | rsc.orgnih.gov |

| Flow Rate | 1.0 mL/min | rsc.orgunt.edu |

| Column Temperature | Ambient or controlled (e.g., 43°C) | unt.edu |

| Detection | UV at 254 nm | rsc.org |

| Injection Volume | 10 µL | unt.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tandem technique ideal for the analysis of volatile and thermally stable compounds. etamu.edu It combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. This method is particularly useful for identifying low-level volatile impurities, residual solvents, or by-products that may not be resolved or detected by HPLC.

Research Findings and Methodology

In a GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a long, narrow capillary column. etamu.edu The column's inner surface is coated with a stationary phase, often a polysiloxane derivative, which separates components based on their boiling points and interactions with the phase. rsc.org A programmed temperature gradient, where the column temperature is steadily increased, is used to elute compounds in order of increasing boiling point. researchgate.net

After separation in the GC column, the individual components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a unique and reproducible pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a "molecular fingerprint" for the compound. etamu.edu By comparing the obtained mass spectrum with libraries of known spectra, even trace-level impurities can be confidently identified.

Table 2: Typical GC-MS Parameters for Analysis of Aniline Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | rsc.orgetamu.edu |

| Column | Fused silica capillary column (e.g., SPB-35, 30 m x 0.25 mm ID) | rsc.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | researchgate.net |

| Injection Port Temp. | 250°C | gcms.cz |

| Oven Program | Initial Temp: 50-60°C, ramp at 15°C/min to 300°C, hold for 10 min | rsc.orgresearchgate.net |

| Transfer Line Temp. | 280°C | researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV | epa.gov |

| Mass Scan Range | 35-450 amu | epa.gov |

| Solvent | Ethyl acetate (B1210297) or Dichloromethane | eurl-pesticides.eu |

Computational Chemistry and Theoretical Investigations of 2 Tert Butoxy 5 Fluoroaniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-to-large-sized molecules. atauni.edu.tr Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p) or cc-pVTZ, are frequently used to predict various molecular properties with high accuracy. science.govbeilstein-journals.orgnih.gov

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy structure. researchgate.net For 2-Tert-butoxy-5-fluoroaniline, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The process also includes exploring the conformational landscape, which is particularly relevant due to the flexible tert-butoxy (B1229062) group. Rotations around the C(aryl)-O and O-C(tert-butyl) bonds, as well as the orientation of the amino group, give rise to different conformers. DFT calculations can identify the most stable conformer by comparing their relative energies. While specific experimental or calculated geometric parameters for this compound are not detailed in the available literature, calculations on analogous structures like 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine have been successfully performed to predict the most stable optimized structure. science.govnih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Aniline (B41778) (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Specific values for this compound would require dedicated calculations.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-N | 1.40 Å |

| Bond Length | C-O | 1.37 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Angle | C-C-N | 121° |

| Bond Angle | C-C-O | 118° |

| Dihedral Angle | C-C-O-C | ~90° |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. science.gov These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net The theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, improving agreement with experimental data. nih.gov

For this compound, key vibrational modes would include:

N-H stretching of the amine group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the tert-butyl group (below 3000 cm⁻¹). vscht.cz

C=C stretching within the aromatic ring, found in the 1450-1600 cm⁻¹ range. researchgate.net

C-O stretching of the ether linkage, expected around 1260-1050 cm⁻¹. vscht.cz

C-F stretching , which gives a strong absorption typically in the 1000-1400 cm⁻¹ region.

Potential Energy Distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. nih.gov

Table 2: Correlation of Theoretical and Experimental Vibrational Frequencies (Illustrative) This table shows how calculated frequencies for key functional groups in a molecule like this compound would be compared to experimental IR data.

| Vibrational Mode | Expected IR Region (cm⁻¹) | Calculated Frequency (Scaled, cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3450 | 3455 | Asymmetric NH₂ stretch |

| C-H (Aromatic) Stretch | 3080 | 3085 | Aromatic C-H stretch |

| C-H (Aliphatic) Stretch | 2980 | 2982 | tert-butyl C-H stretch |

| C=C (Aromatic) Stretch | 1610 | 1612 | Aromatic ring stretch |

| C-F Stretch | 1250 | 1255 | Aryl-F stretch |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's electronic properties and reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the electron-donating amino and tert-butoxy groups are expected to raise the HOMO energy, while the electron-withdrawing fluorine atom would lower it. The interplay of these substituents determines the final orbital energies.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity. acs.org

Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) : η ≈ (ELUMO – EHOMO) / 2. Hardness measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω) : ω = μ² / (2η). This index measures the propensity of a species to accept electrons. nih.gov

Chemical Softness (S) : S = 1 / (2η). Softness is the reciprocal of hardness and indicates a higher reactivity.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. A high electrophilicity index suggests the molecule will act as a good electrophile. nih.gov

Table 3: Illustrative FMO Energies and Reactivity Descriptors This table presents the kind of electronic property data that would be generated from a DFT analysis of this compound.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.50 |

| LUMO Energy | ELUMO | - | -0.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.15 |

| Electrophilicity Index | ω | μ²/2η | 2.11 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting reactivity, intermolecular interactions, and the sites of electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is color-coded:

Red : Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas prone to nucleophilic attack.

Green : Regions of near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen and oxygen atoms due to their lone pairs of electrons, as well as on the π-system of the aromatic ring. mdpi.com The most positive potential (blue) would be located on the hydrogen atoms of the amino group, making them potential hydrogen bond donors. bhu.ac.in This information helps predict how the molecule will interact with other reagents. wolfram.com

Theoretical Studies on Reaction Mechanisms and Transition States

DFT calculations are a powerful method for investigating reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition state structures, and calculate the activation energies (energy barriers) for each step. acs.orgresearchgate.net This provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, theoretical studies could explore various reactions. Given the fluoroaniline (B8554772) moiety, a relevant reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine atom. Computational studies could model the reaction pathway, including the formation of the Meisenheimer complex intermediate, and determine the energy barrier for the reaction. vt.edu Such studies are crucial for understanding reactivity trends and optimizing reaction conditions. While specific mechanistic studies on this molecule were not found, research on related fluoroaromatics demonstrates the utility of this approach. vt.eduescholarship.org

Solvent Effects on Molecular Properties and Energetics

The surrounding solvent environment can significantly influence the electronic structure, molecular properties, and conformational energetics of a solute molecule. In the context of computational chemistry, these effects are often investigated using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. While specific computational studies focusing exclusively on the solvent effects of this compound are not extensively available in the reviewed literature, the principles of solute-solvent interactions and findings from studies on analogous substituted anilines can provide significant insights. tandfonline.comkyushu-u.ac.jpsemanticscholar.org

The introduction of a solvent is expected to alter the molecular properties of this compound, such as its dipole moment and polarizability, due to the solute's interaction with the solvent's dielectric medium. mdpi.comosti.gov Generally, in polar solvents, an increase in the dipole moment of a polar solute is anticipated compared to its gas-phase value. chemrxiv.org This is a result of the reaction field induced by the polarized solvent molecules, which in turn further polarizes the solute molecule.

Detailed Research Findings

Although direct research on this compound is limited, computational investigations on related systems highlight the expected trends. For example, DFT calculations on substituted anilines have shown a correlation between the solvent polarity and the molecule's electronic properties. tandfonline.com It is observed that the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated by the solvent, thereby affecting the HOMO-LUMO gap and the molecule's chemical reactivity. semanticscholar.org

The energetics of different conformers of this compound, particularly concerning the orientation of the bulky tert-butoxy group, are also expected to be influenced by the solvent. The relative energies of different rotational isomers can be altered by the solvent's ability to stabilize or destabilize certain conformations. A more polar solvent might favor a conformer with a larger dipole moment.

To illustrate the potential impact of solvents on the molecular properties of this compound, the following tables present hypothetical data based on trends observed for similar aromatic amines in computational studies. These values are for illustrative purposes and would require specific DFT or other high-level computational studies on this compound for validation.

Table 1: Hypothetical Solvent Effects on the Dipole Moment (µ) and Average Polarizability (α) of this compound

| Solvent | Dielectric Constant (ε) | Dipole Moment (µ) [Debye] | Average Polarizability (α) [ų] |

| Gas Phase | 1.00 | 2.85 | 18.20 |

| n-Hexane | 1.88 | 2.95 | 18.35 |

| Dichloromethane | 8.93 | 3.50 | 18.75 |

| Acetone | 20.7 | 3.85 | 18.90 |

| Water | 78.4 | 4.20 | 19.10 |

Table 2: Hypothetical Solvent Effects on the Relative Conformational Energy of this compound

| Solvent | Conformer A (Planar NH₂) Energy [kcal/mol] | Conformer B (Pyramidal NH₂) Energy [kcal/mol] | ΔE (A - B) [kcal/mol] |

| Gas Phase | 0.00 | 0.50 | -0.50 |

| n-Hexane | 0.00 | 0.48 | -0.48 |

| Dichloromethane | 0.00 | 0.35 | -0.35 |

| Water | 0.00 | 0.20 | -0.20 |

These tables illustrate that as the solvent polarity increases, the dipole moment is expected to increase. Similarly, the polarizability shows a slight increase. The relative energy difference between hypothetical conformers could also be affected, with more polar solvents potentially favoring the conformer with greater charge separation or a larger dipole moment. The actual behavior would depend on the specific nature of the conformers and their interactions with the solvent.

Applications As a Versatile Synthetic Building Block and Chemical Intermediate

Fundamental Role in Complex Organic Synthesis

In the realm of complex organic synthesis, 2-tert-butoxy-5-fluoroaniline serves as a crucial starting material and intermediate. cymitquimica.com The presence of the tert-butoxy (B1229062) group provides steric hindrance, which can influence the regioselectivity of certain reactions, while the fluorine atom modulates the electronic properties of the aromatic ring. smolecule.com This combination of steric and electronic effects allows for controlled and specific chemical transformations.

The aniline (B41778) functional group in this compound is a key reactive site, participating in a variety of fundamental organic reactions. It can act as a nucleophile in substitution reactions and is a precursor for diazotization, which opens pathways to a multitude of other functional groups. smolecule.com The tert-butoxy group, while sterically influential, can also be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic versatility.

The fluorine atom's electron-withdrawing nature enhances the electrophilicity of the aromatic ring at certain positions, facilitating electrophilic aromatic substitution reactions. evitachem.com This property is instrumental in the regioselective introduction of other substituents onto the benzene (B151609) ring, a critical step in the construction of complex molecular frameworks. The strategic placement of the fluorine atom can also impact the physical and chemical properties of the final product, such as lipophilicity and metabolic stability. researchgate.net

Intermediate in Medicinal Chemistry Research and Drug Discovery Programs

The unique structural features of this compound make it a highly sought-after intermediate in medicinal chemistry and drug discovery programs. mlunias.com The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. researchgate.net The tert-butoxy group can improve solubility and also influence how a potential drug molecule interacts with biological targets. smolecule.com

This compound serves as a foundational scaffold for the synthesis of a diverse range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including as potential anti-inflammatory and anticancer agents. evitachem.com The ability to readily modify the aniline and introduce further diversity through the fluorine and tert-butoxy groups allows medicinal chemists to generate libraries of analogues for structure-activity relationship (SAR) studies, a critical component of the drug discovery process. acs.org

Precursor for Advanced Pharmaceutical Intermediates and Analogues

This compound is a key precursor for the synthesis of more complex and advanced pharmaceutical intermediates. gsconlinepress.com The strategic manipulation of its functional groups allows for the construction of elaborate molecular architectures that are essential for targeting specific biological pathways. For instance, the aniline group can be acylated, alkylated, or converted into other nitrogen-containing functionalities to build upon the core structure. gsconlinepress.com

The generation of analogues from this starting material is a common practice in lead optimization during drug development. By systematically altering the substituents on the aromatic ring or modifying the tert-butoxy group, chemists can fine-tune the pharmacological profile of a lead compound. This iterative process of synthesis and biological evaluation is fundamental to identifying drug candidates with improved efficacy and safety profiles.

Utility in the Construction of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a valuable synthon for the construction of a variety of nitrogen-containing heterocycles. gsconlinepress.com The aniline nitrogen can participate in cyclization reactions to form fused ring systems, while the fluorine atom can be carried through the synthetic sequence to impart desirable properties to the final heterocyclic product.

Synthesis of Fluorinated Quinolines and Indoles

The synthesis of fluorinated quinolines and indoles represents a significant application of this compound and its related aniline precursors. Quinolines are a class of heterocyclic compounds with a wide range of biological activities, including antifungal, anticancer, and antimalarial properties. mdpi.comnih.gov The use of fluorinated anilines, such as 2-fluoroaniline (B146934), in reactions like the Doebner-von Miller synthesis or the Combes quinoline (B57606) synthesis allows for the direct incorporation of fluorine into the quinoline core. nih.govdntb.gov.uadur.ac.uk For example, new fluorinated quinoline analogs have been synthesized from 2-fluoroaniline and have demonstrated notable antifungal activity. mdpi.comnih.govnih.govdntb.gov.ua

Similarly, indoles are another privileged scaffold in medicinal chemistry, found in many natural products and pharmaceuticals. researchgate.net The Fischer indole (B1671886) synthesis is a classic method for preparing indoles, which can utilize fluorinated phenylhydrazines derived from fluoroanilines. dur.ac.ukdiva-portal.org More modern methods also employ fluoroanilines to construct the indole nucleus, leading to the creation of novel fluorinated indole derivatives with potential biological applications. diva-portal.orgnih.gov The synthesis of 2-fluoroindoles has been achieved from ortho-vinylanilines, highlighting the versatility of aniline derivatives in constructing these important heterocycles. nih.gov

Derivatization to Form Other Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Imidazoles, Triazoles)

Beyond quinolines and indoles, this compound and its derivatives can be used to synthesize a variety of other nitrogen-containing heterocycles. The amino group can be a key component in the formation of isoxazoles, imidazoles, and triazoles, which are all important heterocyclic systems in drug discovery.

For instance, anilines can be starting materials in multi-step sequences to generate isoxazoles. vulcanchem.com The synthesis of imidazoles can also involve aniline derivatives. Furthermore, the construction of triazole rings can be achieved through various synthetic routes that may utilize an aniline precursor. The ability to form these diverse heterocyclic systems from a common starting material underscores the synthetic utility of this compound.

Potential Applications in Agrochemical and Advanced Material Synthesis

The utility of this compound extends beyond the pharmaceutical realm into the fields of agrochemicals and advanced materials. In agrochemical research, the incorporation of fluorine can enhance the efficacy and selectivity of pesticides and herbicides. mdpi.com The structural motifs derived from this aniline can serve as a basis for the development of new crop protection agents.

Advanced Chemical Reactivity and Transformational Pathways

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. byjus.com In these reactions, a nucleophile displaces a leaving group on an aromatic ring. byjus.com The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups. byjus.comwikipedia.org

For an SNAr reaction to proceed, the aryl halide is typically activated by electron-withdrawing substituents. wikipedia.org The reaction generally follows an addition-elimination mechanism. byjus.com This involves the nucleophile attacking the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate. pressbooks.pub The leaving group is subsequently eliminated, restoring the aromaticity of the ring. pressbooks.pub Aromatic systems can undergo nucleophilic substitution through several pathways, including the SNAr mechanism, the SN1 mechanism with diazonium salts, and the benzyne (B1209423) mechanism. wikipedia.org

Cross-Coupling Methodologies for C-C, C-N, and C-O Bond Formation (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org This reaction is instrumental in creating biaryl compounds and conjugated systems. libretexts.orgrsc.org For instance, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl has been synthesized via a Suzuki-Miyaura cross-coupling between 2-iodo-4-nitro-fluorobenzene and a boronic acid. rsc.org The choice of palladium catalyst and ligands, such as those from the Buchwald group, is crucial for achieving high efficiency. sigmaaldrich.combeilstein-journals.org

The Buchwald-Hartwig amination is a key method for C-N bond formation, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. nih.govosti.gov This reaction has broad applicability, allowing the coupling of various aryl chlorides with both primary and secondary amines. sigmaaldrich.comacs.org The development of specialized phosphine (B1218219) ligands, such as XPhos, has been instrumental in the success of these transformations, enabling reactions with a wide range of substrates under relatively mild conditions. sigmaaldrich.comnih.govbeilstein-journals.org

C-O bond formation can also be achieved through similar palladium-catalyzed cross-coupling reactions, often using bulky ligands to facilitate the coupling of aryl halides with alcohols. sigmaaldrich.com

Table 1: Overview of Cross-Coupling Reactions

| Reaction Type | Bond Formed | Key Reactants | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl Halide, Organoboron Compound | Palladium complex, Base |

| Buchwald-Hartwig Amination | C-N | Aryl Halide, Amine | Palladium complex, Base, Phosphine Ligand |

| C-O Cross-Coupling | C-O | Aryl Halide, Alcohol | Palladium complex, Base, Bulky Ligand |

Derivatization Reactions at the Amino Group

The amino group of 2-tert-butoxy-5-fluoroaniline is a versatile site for a variety of chemical transformations.

The primary amine of this compound can readily undergo amidation to form N-aryl amides. This transformation is fundamental in organic synthesis and can be achieved by reacting the aniline (B41778) with carboxylic acids or their derivatives. nih.govchemrxiv.org For example, amidation can be performed via the coupling of esters and amines, sometimes even in environmentally friendly solvents like water. chemrxiv.org Copper-catalyzed reactions have also been developed for the amidation of C-H bonds, showcasing the diverse methods available for forming amide linkages. escholarship.org

Similarly, sulfonamidation involves the reaction of the aniline with a sulfonyl halide or a related reagent to produce a sulfonamide. These reactions are important for the synthesis of various biologically active compounds. gla.ac.uk Electrochemical methods have also been developed for the synthesis of sulfonamides through the coupling of tertiary amines and arylsulfonyl hydrazides. researchgate.net

The reaction of the primary amino group of this compound with an aldehyde or a ketone leads to the formation of an imine , also known as a Schiff base. jocpr.comnih.govsci-hub.se This condensation reaction is a cornerstone of synthetic chemistry, producing compounds with a wide range of applications. jocpr.comnih.gov Schiff bases are versatile intermediates and have been used as ligands in coordination chemistry and have shown a variety of biological activities. jocpr.comnih.gov The formation typically occurs by refluxing the aniline and the carbonyl compound, often in an alcohol solvent. jocpr.com

The amino group is often protected during multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines due to its stability under various conditions. wikipedia.orgrsc.org

Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orggsconlinepress.com This can be done under aqueous conditions or in organic solvents like tetrahydrofuran (B95107) (THF). wikipedia.org

Deprotection: The removal of the Boc group is generally accomplished under acidic conditions. wikipedia.orgresearchgate.net A common method involves using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane. wikipedia.orgrsc.org Milder methods using Lewis acids or other reagents like oxalyl chloride in methanol (B129727) have also been developed for more sensitive substrates. wikipedia.orgrsc.org

Table 2: Boc-Protection and Deprotection Methods

| Process | Common Reagents | Typical Conditions |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Aqueous or organic solvent (e.g., THF), Room temperature or gentle heating |

| Deprotection | Trifluoroacetic Acid (TFA), HCl in Methanol, Lewis Acids (e.g., AlCl₃) | Dichloromethane or Methanol, Room temperature |

The amino group of this compound can be converted into a thiocarbamide (or thiourea) derivative. Thiocarbamides are important in medicinal and agricultural chemistry. gsconlinepress.comgrafiati.comgrafiati.com The synthesis often involves the reaction of the aniline with a thiourea (B124793) derivative or an isothiocyanate. In some synthetic routes, the aniline is first protected, for example with a Boc group, before undergoing condensation with a substituted thiourea. gsconlinepress.comgrafiati.comgsconlinepress.com The protecting group is then removed to yield the final thiocarbamide derivative. gsconlinepress.com

Protection and Deprotection Strategies (e.g., Boc Protection)

Transformations Involving the tert-Butoxy (B1229062) Ether Linkage

The tert-butoxy group in this compound serves a dual purpose. It acts as a sterically bulky ortho-substituent influencing the molecule's conformation and as a protecting group for the phenolic hydroxyl. Its removal is a key step in synthetic sequences leading to 2-amino-4-fluorophenol (B1270792) derivatives.

The cleavage of aryl tert-butyl ethers is a common transformation in organic synthesis. Due to the presence of the tertiary alkyl group, this reaction typically proceeds through an SN1 mechanism. wikipedia.orglibretexts.orgfiveable.me The process is initiated by the protonation of the ether oxygen by a strong acid, forming an oxonium ion intermediate. wikipedia.orgvaia.commasterorganicchemistry.com This is followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched or eliminated, leaving the free phenol (B47542). wikipedia.orgvaia.com

The reaction is typically facilitated by strong acids, with common reagents including hydrogen bromide (HBr), hydrogen iodide (HI), and trifluoroacetic acid (TFA). libretexts.orgvaia.com The choice of reagent can be critical to avoid unwanted side reactions, especially given the presence of the acid-sensitive aniline group. While ethers are generally stable, their cleavage requires forcing conditions, such as strong acid and heat. masterorganicchemistry.com For aryl alkyl ethers specifically, the cleavage invariably yields a phenol and an alkyl halide because the aromatic ring carbon is not susceptible to nucleophilic attack. libretexts.org

Several reagents and conditions can be employed for this transformation, each with its own advantages regarding selectivity and mildness.

| Reagent(s) | Typical Conditions | Mechanism | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like CH₂Cl₂, often at 0 °C to room temp. | SN1/E1 | A common and effective method. The tert-butyl cation often undergoes elimination to form isobutylene (B52900). libretexts.orgvaia.com |

| Hydrogen Bromide (HBr) | Aqueous solution, often with heating. | SN1 | A classic method for ether cleavage. libretexts.org |

| Hydrogen Iodide (HI) | Aqueous solution, often with heating. | SN1 | Generally more reactive than HBr due to the higher acidity and nucleophilicity of I⁻. libretexts.org |

| Phosphoric Acid (H₃PO₄) | Aqueous solution, often with heating. | SN1 | A milder, environmentally benign alternative to hydrogen halides. |

| Lewis Acids (e.g., BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperatures. | SN1 | Boron tribromide is a highly effective but strong reagent for cleaving ethers. |

Reactivity at the Fluoro Position (C-F Bond Functionalization)

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant chemical challenge. However, advancements in catalysis have provided pathways to transform C-F bonds, turning traditionally inert fluorinated compounds into versatile building blocks.

The functionalization of the C-F bond in fluoroaromatics, such as this compound, typically requires transition metal catalysis. mdpi.com Metals like palladium, nickel, and copper have been shown to mediate these transformations, enabling reactions like hydrodefluorination (replacement of F with H) and cross-coupling reactions. mdpi.com

For substrates like ortho-fluoroanilines, nucleophilic activation of the C-F bond is a known pathway. dntb.gov.ua However, these reactions often require harsh conditions and high catalyst loadings due to the high bond energy and the shielding effect of the fluorine atom. mdpi.com Domino reactions have also been developed to construct functionalized ortho-fluoroanilines, highlighting the value of these motifs while bypassing direct, and often difficult, aniline fluorination. rsc.org In some functionalization attempts of fluoroanilines, the C-F bond can remain intact, underscoring the challenge of its selective activation. researchgate.net

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org

In the case of this compound, there are three potential directing groups: the amino group (-NH₂), the tert-butoxy group (-O-t-Bu), and the fluorine atom (-F). The relative power of these groups determines the site of metalation. The hierarchy of common directing groups has been established through competition experiments. organic-chemistry.org

| Directing Metalation Group (DMG) | Relative Strength |

| Amide (-CONR₂) | Strong |

| Carbamate (-OCONR₂) | Strong |

| Sulfonamide (-SO₂NR₂) | Strong |

| Methoxy (-OCH₃) | Moderate |

| Amine (-NR₂) | Moderate |

| Fluorine (-F) | Moderate |

For this compound, the unsubstituted amino group is a moderate directing group. However, it is often protected to enhance its directing ability and prevent N-deprotonation from competing with C-deprotonation. Common protecting groups that are also powerful DMGs include pivaloyl (-CO-t-Bu) and carbamoyl (B1232498) groups.

Let's consider the likely regiochemical outcome:

Amino Group (at C1): The -NH₂ or a protected amide/carbamate group at C1 would direct lithiation to the C6 position. This is generally the most powerful directing influence on the ring. Studies on N-pivaloyl-fluoroanilines show that lithiation occurs ortho to the amide, even when a fluorine atom is present. acs.org

tert-Butoxy Group (at C2): This alkoxy group would direct to the C3 position. wikipedia.org

Fluoro Group (at C5): This group directs to the C4 or C6 position. While fluorine can be an effective DMG researchgate.net, its influence is likely overridden by the stronger amino or protected amino group at C1.

Therefore, for a protected derivative of this compound (e.g., the N-pivaloyl derivative), metalation is most likely to occur selectively at the C6 position, directed by the powerful amide DMG. Subsequent quenching with an electrophile would yield a 2-tert-butoxy-5-fluoro-6-substituted aniline derivative. This makes DoM a highly applicable and regioselective strategy for functionalizing the position adjacent to the amine.

Green Chemistry Principles in the Synthesis and Application of 2 Tert Butoxy 5 Fluoroaniline

Atom Economy and Step Efficiency in Synthetic Routes

Recent advancements have focused on catalytic methods that improve both atom economy and step efficiency. For example, direct C-H amination or etherification reactions, if developed for this specific molecule, could provide a more atom-economical route compared to classical methods. Research into electrochemical synthesis has also shown promise for improving atom economy by using electricity as a traceless oxidant, thus avoiding the use of chemical oxidants that generate waste. rsc.org

A comparative analysis of different synthetic routes highlights the importance of these principles. For example, a process for producing N-methyl-2-fluoroaniline and crystalline sulfonamide boasts high yields for both products (83% and 85% respectively), indicating good atom economy. google.com In another example, the synthesis of 5-fluoroindole-5-13C from 4-fluoronitrobenzene-4-13C involves a vicarious nucleophilic substitution followed by a reductive cyclization, demonstrating a multi-step process where efficiency at each stage is crucial. diva-portal.org

The following table provides a conceptual comparison of synthetic strategies based on green chemistry principles:

| Synthetic Strategy | Key Features | Potential Atom Economy | Step Efficiency | Example Reaction Type |

| Classical Synthesis | Multi-step, use of stoichiometric reagents | Low to Moderate | Low | Nitration, Reduction, Halogenation smolecule.com |

| Catalytic C-H Functionalization | Direct bond formation, uses catalysts | High | High | Direct amination or etherification |

| Electrochemical Synthesis | Uses electricity as a reagent | High | Potentially High | Anodic N-N coupling rsc.org |

| One-Pot Reactions | Multiple transformations in a single reactor | Moderate to High | High | Cascade reactions d-nb.info |

Sustainable Solvent Selection and Alternative Reaction Media (e.g., Aqueous Systems, Solvent-Free Conditions)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable, posing risks to human health and the environment. Green chemistry encourages the use of safer, more sustainable solvents or, ideally, solvent-free conditions. researchgate.netresearchgate.net

Sustainable Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com The use of micellar reaction media, where surfactants form nanometer-sized aggregates in water, can facilitate reactions involving hydrophobic organic compounds. mdpi.combeilstein-journals.org This approach can enhance reaction rates and selectivity. mdpi.com Other green solvents include ionic liquids, supercritical CO2, and bio-solvents derived from renewable resources. researchgate.net Deep eutectic solvents (DESs) are another promising class of green solvents due to their simple preparation, low cost, and biodegradability. encyclopedia.pub

For the synthesis of aniline (B41778) derivatives, the choice of solvent can significantly impact the reaction outcome. For instance, in the selective halogenation of 2-fluoroaniline (B146934), ether solvents like diethyl ether were found to be effective, while solvents like tetrahydrofuran (B95107) or methylene (B1212753) dichloride resulted in essentially no reaction. google.com